molecular formula C20H22Cl3N3O2 B4267187 2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide

2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide

Cat. No.: B4267187
M. Wt: 442.8 g/mol
InChI Key: YONCXMVGCRLLGN-UHFFFAOYSA-N
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Description

2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with an ethoxyphenyl group and an acetamide moiety attached to a trichlorophenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

The synthesis of 2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide involves multiple steps, typically starting with the preparation of the piperazine ring. One common synthetic route includes the reaction of 2-ethoxyphenylamine with piperazine under controlled conditions to form the intermediate 4-(2-ethoxyphenyl)-1-piperazine. This intermediate is then reacted with 2,4,5-trichlorophenylacetyl chloride in the presence of a base such as triethylamine to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .

Chemical Reactions Analysis

2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the piperazine ring and the acetamide moiety.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pH conditions to drive the reactions to completion .

Scientific Research Applications

2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It serves as a ligand in the study of receptor-ligand interactions, helping to elucidate the binding mechanisms of various biological targets.

    Medicine: The compound has potential therapeutic applications, particularly as an antagonist for specific receptors involved in neurological and psychiatric disorders.

    Industry: It is used in the development of new materials with specific chemical properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound acts as an antagonist, binding to these receptors and inhibiting their activity. This interaction can modulate various signaling pathways, leading to therapeutic effects in conditions like anxiety, depression, and other neurological disorders. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Properties

IUPAC Name

2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl3N3O2/c1-2-28-19-6-4-3-5-18(19)26-9-7-25(8-10-26)13-20(27)24-17-12-15(22)14(21)11-16(17)23/h3-6,11-12H,2,7-10,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONCXMVGCRLLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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